molecular formula C23H20N2O2S B11315186 7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11315186
M. Wt: 388.5 g/mol
InChI Key: HZDLFWFEQBYMFO-UHFFFAOYSA-N
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Description

7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a thiazole ring and a carboxamide group The presence of methyl and phenyl groups further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    7-METHYL-1-BENZOXEPINE-4-CARBOXAMIDE: Lacks the thiazole ring and phenyl group, resulting in different chemical properties and biological activities.

    N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE: Similar structure but without the methyl group, which can affect its reactivity and interactions.

Uniqueness

The presence of both the benzoxepine and thiazole rings, along with the specific substitution pattern, makes 7-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE unique

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

7-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C23H20N2O2S/c1-15-4-3-5-17(10-15)12-20-14-24-23(28-20)25-22(26)18-8-9-27-21-7-6-16(2)11-19(21)13-18/h3-11,13-14H,12H2,1-2H3,(H,24,25,26)

InChI Key

HZDLFWFEQBYMFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)C)OC=C3

Origin of Product

United States

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